Methyl 5-bromo-1H-indole-4-carboxylate Methyl 5-bromo-1H-indole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13564575
InChI: InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3
SMILES: COC(=O)C1=C(C=CC2=C1C=CN2)Br
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol

Methyl 5-bromo-1H-indole-4-carboxylate

CAS No.:

Cat. No.: VC13564575

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromo-1H-indole-4-carboxylate -

Specification

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
IUPAC Name methyl 5-bromo-1H-indole-4-carboxylate
Standard InChI InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3
Standard InChI Key DIXOGRQXHFDJSD-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC2=C1C=CN2)Br
Canonical SMILES COC(=O)C1=C(C=CC2=C1C=CN2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 5-bromo-1H-indole-4-carboxylate features a planar indole core substituted with a bromine atom at the 5-position and a methyl ester group at the 4-position. The indole skeleton consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substitution introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents .

Key Structural Identifiers:

  • IUPAC Name: methyl 5-bromo-1H-indole-4-carboxylate

  • SMILES: COC(=O)C1=C(C=CC2=C1C=CN2)Br

  • InChIKey: DIXOGRQXHFDJSD-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, catalyst) .

  • Yield Improvement: Literature on similar compounds reports yields of 60–70% for esterification steps, suggesting room for optimization via microwave-assisted synthesis or flow chemistry .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight254.08 g/mol
LogPEstimated 2.1–2.5 (moderate lipophilicity)Calculated
SolubilitySoluble in DMSO, methanol; insoluble in water

Stability Profile

  • Thermal Stability: Indole esters generally decompose above 200°C.

  • Light Sensitivity: Brominated aromatics are prone to photodegradation, necessitating storage in amber containers .

Applications in Medicinal Chemistry

Drug Intermediate

This compound serves as a precursor to kinase inhibitors and apoptosis inducers. For example, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .

Structure-Activity Relationship (SAR) Studies

Modifications at the 4- and 5-positions are critical for optimizing target affinity. Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in protein targets .

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